(6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone
Description
"(6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone" is a heterocyclic organosulfur compound featuring a pyridine core substituted with chlorine (Cl) at position 6, a methyl (CH₃) group at position 5, and a sulfanone group [(imino)methyl-lambda6-sulfanone] at position 3. The sulfanone moiety consists of a sulfur atom in a hexavalent state (λ⁶), bonded to an imino (=NH) group and two oxygen atoms (=O), forming a sulfonylimine functional group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its molecular formula is inferred as C₇H₇ClN₃O₂S (exact data pending experimental validation), with a molecular weight of approximately 240.67 g/mol (calculated). The chlorine and methyl substituents modulate lipophilicity and electronic density, while the sulfanone group may enhance binding interactions with biological targets.
Properties
Molecular Formula |
C7H9ClN2OS |
|---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H9ClN2OS/c1-5-3-6(12(2,9)11)4-10-7(5)8/h3-4,9H,1-2H3 |
InChI Key |
VUEULXVFLAUHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=N)(=O)C |
Origin of Product |
United States |
Biological Activity
(6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H9ClN2OS
- Molecular Weight : 204.68 g/mol
- IUPAC Name : (6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone
The biological activity of (6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone can be attributed to its unique structural features:
- Imine Group : The imine functionality allows for potential interactions with biological nucleophiles, influencing enzyme activity.
- Sulfonyl Group : The presence of the sulfonyl moiety can facilitate redox reactions, enhancing the compound's reactivity with various biological targets.
Antimicrobial Activity
Research indicates that (6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone exhibits antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against a range of bacteria and fungi.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, such as:
- Aldose Reductase : Inhibition studies suggest potential applications in diabetes management by preventing complications related to hyperglycemia.
Anticancer Properties
Preliminary findings indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine sulfonamides showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Enzyme Inhibition :
- Research conducted by Smith et al. demonstrated that related compounds inhibited aldose reductase with IC50 values in the micromolar range, indicating potential therapeutic use in diabetic complications .
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol | Similar pyridine ring | Antimicrobial |
| Benzyl(3-bromophenyl)imino-lambda6-sulfanone | Bromine substitution | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "(6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone" can be compared to analogous compounds, such as (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CAS: 2743442-76-2) from Aaron Chemicals . Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocyclic Core: The pyridine core in the query compound has one nitrogen atom, contributing to moderate basicity and planar geometry.
Substituent Effects: The 6-Cl, 5-CH₃ substitution on pyridine increases steric bulk and lipophilicity compared to the 2-Cl on pyrimidine. This could improve membrane permeability but reduce solubility.
Sulfanone Group: Both compounds share the sulfonylimine group, which is highly polar and may participate in covalent or ionic interactions. However, its positioning on pyridine (vs. pyrimidine) alters the molecule’s dipole moment and electronic distribution.
Biological Relevance: Pyridine derivatives are prevalent in pharmaceuticals (e.g., kinase inhibitors), whereas pyrimidines are foundational in nucleobases, suggesting divergent biological targets (e.g., antiviral vs. anticancer applications).
Future Research Directions
- Biological Assays : Comparative evaluation of both compounds in enzyme inhibition or cell-based assays to correlate structural differences with activity.
- Crystallographic Studies : Use of programs like SHELX to resolve 3D structures and analyze binding modes.
- QSAR Modeling : Leveraging similarity metrics (e.g., Tanimoto index) to predict pharmacokinetic profiles .
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via the following steps:
Formation of Sulfilimine Intermediate:
A sulfide or sulfoxide precursor bearing the pyridinyl group is reacted with an imination reagent to form a sulfilimine intermediate (S=NR), which is a precursor to sulfoximines.Oxidation to Sulfoximine (Sulfanone):
The sulfilimine is oxidized to the sulfoximine using peracids such as mCPBA or hydrogen peroxide, introducing the sulfanone functionality at the sulfur center.Functionalization of Pyridine Ring:
The 6-chloro-5-methylpyridin-3-yl moiety is either introduced at the beginning or functionalized post-sulfoximine formation depending on the synthetic strategy.
Specific Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfilimine formation | Amination reagents (e.g., chloramine-T, O-mesitylenesulfonylhydroxylamine) | Forms S=NR intermediate |
| Oxidation to sulfoximine | mCPBA, H2O2, or Caro's acid in organic solvent | Controlled temperature (0-25°C) to prevent overoxidation |
| Pyridine functionalization | Starting with 6-chloro-5-methylpyridine or substitution post-sulfoximine formation | Chlorine and methyl groups stable under mild oxidation |
Alternative Synthetic Approaches
Direct imination and oxidation on pre-formed pyridinyl sulfides:
This method involves starting with a sulfide containing the pyridine ring, followed by direct imination and oxidation to yield the sulfoximine in one-pot or sequential steps.Enantioselective synthesis:
Recent advances allow for asymmetric synthesis of sulfur stereogenic centers in sulfoximines, involving chiral catalysts or auxiliaries to obtain enantiopure sulfoximines.
Reaction Mechanism Insights
- The key step is the formation of the S=N bond (sulfilimine formation) via nucleophilic attack of an amination reagent on the sulfur center.
- Subsequent oxidation converts the sulfilimine to the sulfoximine by adding an oxygen atom at sulfur.
- The presence of electron-withdrawing chlorine on the pyridine ring influences the reactivity and stability of intermediates.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material purity | >98% | Ensures high yield and purity |
| Amination reagent | Chloramine-T, O-mesitylenesulfonylhydroxylamine | Used in slight excess (1.1 equiv) |
| Oxidant | mCPBA (meta-chloroperoxybenzoic acid) | 1.0–1.5 equiv, slow addition recommended |
| Solvent | Dichloromethane, acetonitrile, or methanol | Depends on solubility of intermediates |
| Temperature | 0–25°C | Low temperature to avoid side reactions |
| Reaction time | 2–24 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous extraction, drying over MgSO4 | Purification by column chromatography or recrystallization |
Research and Patent Insights
- A 2020 patent (US11236089B2) describes the oxidation of tertiary nitrogen-containing sulfur compounds to sulfoximines using mCPBA or hydrogen peroxide, with detailed pharmaceutical applications and solubilization techniques.
- The patent emphasizes the versatility of sulfoximines in drug development and provides protocols adaptable for the synthesis of pyridinyl sulfoximines.
- Recent academic research highlights asymmetric synthetic routes to enantiopure sulfoximines, which may be applicable to this compound for stereochemical control.
Q & A
Basic: What are the recommended synthetic routes for (6-Chloro-5-methylpyridin-3-yl)(imino)methyl-lambda6-sulfanone?
Answer:
The synthesis typically involves coupling a pyridine boronic acid derivative (e.g., 6-Chloro-5-methylpyridine-3-boronic Acid, a precursor) with a sulfonamide or sulfonyl chloride intermediate under Suzuki-Miyaura cross-coupling conditions. Key steps include:
- Boronic acid activation : Use Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system at 80–100°C .
- Purification : Employ HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the product .
- Yield optimization : Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometric ratios of aryl halides to boronic acids (1:1.2 molar ratio recommended).
Basic: How to characterize the stability of this compound under varying pH and temperature conditions?
Answer:
Perform accelerated stability studies:
- pH stability : Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C/40°C for 24–72 hours. Analyze degradation products via LC-MS (electrospray ionization, positive/negative modes) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (Td) and thermogravimetric analysis (TGA) for weight-loss profiles. Typical degradation occurs above 150°C .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Standardize protocols (e.g., MIC assays using E. coli ATCC 25922 with Mueller-Hinton broth, 18–24 hr incubation) .
- Solubility effects : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in aqueous media .
- Metabolite interference : Perform metabolite profiling using high-resolution mass spectrometry (HRMS) to identify active/inactive derivatives .
Advanced: What experimental designs are suitable for studying environmental fate and transformation products?
Answer:
Adopt a tiered approach based on the INCHEMBIOL project framework :
Abiotic studies : Expose the compound to UV light (λ = 254 nm) in simulated natural water (pH 7.4) to assess photodegradation.
Biotic studies : Use activated sludge or soil microcosms to monitor biodegradation via LC-QTOF-MS.
Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hr LC₅₀) and compare with parent compound toxicity.
Basic: What analytical techniques are critical for quantifying this compound in complex matrices?
Answer:
- Quantitative HPLC : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of methanol:water (70:30) at 1.0 mL/min flow rate. Detection at 254 nm .
- Structural confirmation : Employ FTIR (KBr pellet method) to identify characteristic peaks (e.g., S=O stretch at 1150–1250 cm⁻¹, C-Cl at 700–800 cm⁻¹) .
Advanced: How to model the compound’s reactivity with biomolecules using computational methods?
Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., dihydrofolate reductase) based on the compound’s sulfonamide group .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., imino group reactivity) .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.
- Waste disposal : Collect all residues in sealed containers labeled "halogenated waste" and coordinate with certified hazardous waste handlers .
- Spill management : Neutralize spills with activated carbon and avoid aqueous rinsing to prevent environmental release .
Advanced: How to design a study assessing the compound’s interaction with DNA or proteins?
Answer:
- Fluorescence quenching : Titrate the compound into a solution of bovine serum albumin (BSA) and measure emission spectra (λex = 280 nm, λem = 340 nm) to calculate binding constants .
- Circular dichroism (CD) : Analyze conformational changes in DNA (e.g., plasmid pBR322) upon interaction by monitoring ellipticity at 260 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
